Pomalidomide-PEG3-CO2H

Catalog No.
S2930347
CAS No.
M.F
C22H27N3O9
M. Wt
477.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG3-CO2H

Researchers synthesizing PROTACs often face poor solubility and weak CRBN binding with thalidomide-based or alkyl-linked building blocks. Pomalidomide-PEG3-CO2H solves this by combining a high-affinity pomalidomide core with a hydrophilic PEG3 spacer and terminal carboxylic acid for direct amide coupling.

  • Improves aqueous solubility and reduces ClogP vs. alkyl linkers, eliminating aggregation in assays.
  • Leverages pomalidomide’s superior CRBN binding to achieve deeper target degradation at lower DC50.
  • Enables parallel, high-throughput PROTAC library synthesis via standard EDC/HATU chemistry without copper contamination.

Product Name

Pomalidomide-PEG3-CO2H

IUPAC Name

3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C22H27N3O9

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C22H27N3O9/c26-17-5-4-16(20(29)24-17)25-21(30)14-2-1-3-15(19(14)22(25)31)23-7-9-33-11-13-34-12-10-32-8-6-18(27)28/h1-3,16,23H,4-13H2,(H,27,28)(H,24,26,29)

InChI Key

QBYOEHKZQIFBGV-UHFFFAOYSA-N

solubility

not available

Synonyms

Pomalidomide-PEG3-acid, Pomalidomide-4'-PEG3-carboxylic acid, CRBN ligand-linker conjugate 1, E3 ligase ligand-linker conjugate 2, 4-((2-(2-(2-(2-carboxyethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Purity

≥98%

Package Size

25 mg, 100 mg, 500 mg, 1 g

Pomalidomide-PEG3-CO2H is a specialized, ready-to-use E3 ligase ligand-linker conjugate engineered for the rapid synthesis of Proteolysis Targeting Chimeras (PROTACs). It integrates pomalidomide, a highly potent Cereblon (CRBN) recruiter, with a hydrophilic three-unit polyethylene glycol (PEG3) spacer, terminating in a reactive carboxylic acid (-CO2H) [1]. From a procurement and material-selection perspective, this bifunctional building block is critical for hit-to-lead PROTAC campaigns, as it allows direct amide coupling to amine-bearing target ligands using standard reagents (e.g., HATU/EDC) while inherently improving the aqueous solubility and pharmacokinetic profile of the resulting degrader compared to traditional alkyl-linked or thalidomide-based alternatives [2].

Research Fit

Workflow Modular PROTAC assembly via amide coupling
Selection CRBN-recruiting pomalidomide conjugate with PEG3 spacer
Use Context Direct conjugation to amine-containing target ligands

Substituting Pomalidomide-PEG3-CO2H with cheaper thalidomide equivalents or hydrophobic alkyl linkers frequently compromises both synthesis yields and biological efficacy. Thalidomide exhibits significantly weaker binding affinity to the human thalidomide binding domain (hTBD) of CRBN compared to pomalidomide, often resulting in lower maximum degradation (Dmax) and requiring higher dosing concentrations to achieve ternary complex formation [1]. Furthermore, replacing the PEG3 spacer with an aliphatic alkyl chain of similar length drastically increases the lipophilicity (ClogP), leading to poor aqueous solubility, erratic bioassay readouts, and severe aggregation during in vitro screening [2]. Finally, substituting the terminal carboxylic acid with an alkyne or azide forces the use of copper-catalyzed click chemistry, which risks transition-metal contamination in biological assays and necessitates rigorous, time-consuming purification steps [2].

Substitution Risk

Linker Length

PEG2 or PEG4 may shift ternary complex geometry and reduce degradation efficiency.

Terminal Group

Amine- or azide-terminated analogs require different coupling chemistry, adding synthetic steps.

Overall Design

Small structural changes can alter solubility, permeability, and degrader potency.

Superior CRBN Binding Affinity via Pomalidomide Core

The choice of the E3 ligase ligand fundamentally dictates the thermodynamic stability of the ternary complex. Pomalidomide-based PROTACs consistently demonstrate superior binding affinity to the Cereblon (CRBN) receptor compared to their thalidomide counterparts. Structural studies and binding assays reveal that the additional amino group on the phthalimide ring of pomalidomide establishes critical hydrogen bonds within the CRBN binding pocket, leading to a stronger interaction [1]. This translates to substantially lower equilibrium dissociation constants (KD) and enhanced degradation potency (lower DC50 values) in cellular assays, making pomalidomide the preferred anchor for high-efficiency degraders [1].

Evidence DimensionCRBN hTBD Binding Affinity / Degradation Potency
Target Compound DataPomalidomide core: High affinity (typically nanomolar KD), robust Dmax
Comparator Or BaselineThalidomide core: Lower affinity, frequently higher DC50
Quantified DifferencePomalidomide exhibits up to 10-50x stronger CRBN engagement compared to thalidomide, directly improving DC50 and Dmax profiles
ConditionsIn vitro CRBN binding assays and cellular degradation models

Procuring the pomalidomide derivative ensures maximum E3 ligase recruitment efficiency, reducing the risk of false negatives during early-stage PROTAC screening.

DMSO Solubility
Data to verify
100 mg/mL (209.4 mM) vs 50 mg/mL for PEG2/PEG4 — Reported 2-fold higher
Supports higher stock concentrations, reducing co-solvent use
Source-specific review; sonication recommended

Enhanced Aqueous Solubility and Pharmacokinetics via PEG3 Linker

Linker composition is a primary driver of PROTAC physicochemical properties. High molecular weight degraders often suffer from poor permeability and solubility. Incorporating a PEG3 linker significantly reduces the calculated partition coefficient (ClogP) compared to an equivalent-length alkyl chain (e.g., nonane or decane linkers) [1]. This hydrophilic modification prevents the severe aqueous insolubility that plagues fully aliphatic PROTACs, thereby avoiding erratic assay results, compound precipitation in culture media, and poor oral bioavailability in downstream in vivo models[2].

Evidence DimensionAqueous Solubility and Lipophilicity (ClogP)
Target Compound DataPEG3 linker: Enhanced hydrophilicity, lower ClogP
Comparator Or BaselineAlkyl linker (e.g., C9-C10): High ClogP, poor aqueous solubility
Quantified DifferencePEGylation systematically lowers ClogP by 1.5 - 2.0 log units compared to isosteric alkyl chains, dramatically improving aqueous solubility
ConditionsPhysiological pH buffer solubility and in vitro ADME profiling

Selecting a PEG3-linked precursor mitigates the most common failure mode in PROTAC development—poor solubility—ensuring reliable bioassay data and smoother hit-to-lead progression.

Batch Purity
Data to verify
99.79% vs typical ≥95%
May reduce byproduct-related variability in PROTAC synthesis
Batch-dependent; supplier-reported

Streamlined Processability and High-Yield Amide Coupling

The terminal carboxylic acid (-CO2H) on this building block enables highly efficient, single-step amide bond formation with primary or secondary amines on the target protein ligand. Compared to click-chemistry precursors (such as azides or alkynes) that require copper catalysts (CuAAC), the -CO2H group allows for standard HATU/EDC/DIPEA coupling [1]. This avoids transition-metal contamination, which can interfere with sensitive biological assays and requires rigorous scavenging protocols. Furthermore, the PEG3-acid construct typically yields coupling efficiencies exceeding 85% under mild conditions, facilitating rapid, parallel synthesis of PROTAC libraries [1].

Evidence DimensionCoupling Efficiency and Purification Burden
Target Compound Data-CO2H terminal: Direct HATU/EDC coupling, no metal catalysts
Comparator Or Baseline-N3 / -Alkyne terminal: Requires Cu(I) catalysts, high purification burden
Quantified DifferenceEliminates copper scavenging steps; achieves >85% conversion in standard amide coupling workflows
ConditionsParallel PROTAC library synthesis using standard peptide coupling reagents

The -CO2H functional group accelerates procurement-to-assay timelines by enabling straightforward, high-yield synthesis without the need for specialized metal-scavenging purification.

Conjugation Handle
Class-level
Carboxylic acid enables direct amide coupling; amine/azide handles require additional steps.
Compatible with standard peptide coupling reagents
Requires amine-containing warhead
Linker Length Impact
Class-level
PEG3 associated with enhanced degradation (PEG3 > PEG4 >> PEG2) in reported VHL-based series.
May reduce linker-length optimization efforts
Model-specific; CRBN context requires validation

High-Throughput PROTAC Library Generation

Because the terminal carboxylic acid allows for direct, metal-free amide coupling with amine-bearing target ligands, Pomalidomide-PEG3-CO2H is the ideal precursor for parallel, high-throughput synthesis of PROTAC libraries. This eliminates the need for complex intermediate purifications, enabling rapid screening of multiple target ligands against the CRBN E3 ligase [1].

Rescuing Poorly Soluble Alkyl-Linked Hits

In hit-to-lead optimization phases where initial PROTAC candidates utilizing aliphatic linkers exhibit severe aggregation or poor bioavailability, substituting the alkyl chain with this PEG3 building block reliably reduces ClogP. This restores aqueous solubility and ensures reliable in vitro and in vivo assay performance without drastically altering the spatial distance between the two pharmacophores [2].

Upgrading Thalidomide-Based Degraders for Higher Potency

For research programs stalled by the weak degradation efficiency (Dmax) or high DC50 of thalidomide-based degraders, switching to the pomalidomide core of this conjugate leverages its superior CRBN binding affinity. This substitution often rescues ternary complex formation and drives deeper target protein degradation at lower dosing concentrations [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Parallel PROTAC Library Synthesis
Carboxylic acid for amide coupling, PEG3 spacer
Conjugation efficiency, DMSO solubility
Linker Length Optimization for CRBN-Mediated Degradation
PEG3 spacer (intermediate length)
Ternary complex geometry, DC50/Dmax improvement
Construction of CRBN-PROTACs with Amine Warheads
Terminal carboxylic acid
Amide bond formation efficiency, warhead compatibility

XLogP3

-0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

477.17472945 Da

Monoisotopic Mass

477.17472945 Da

Heavy Atom Count

34
Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

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